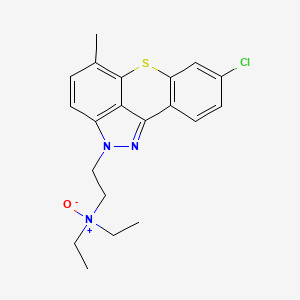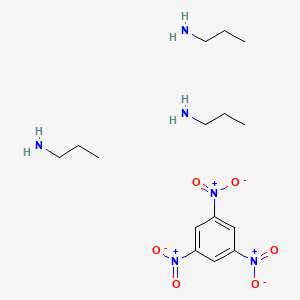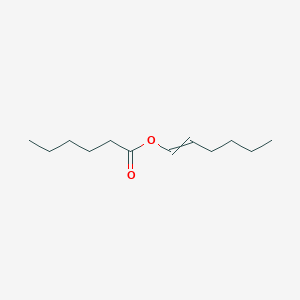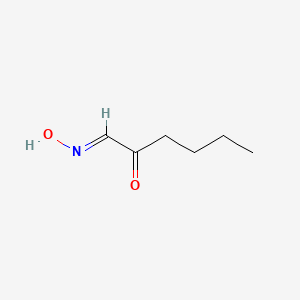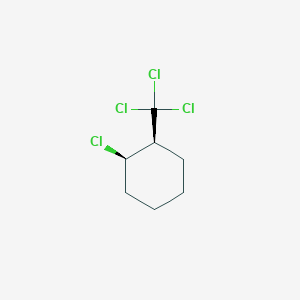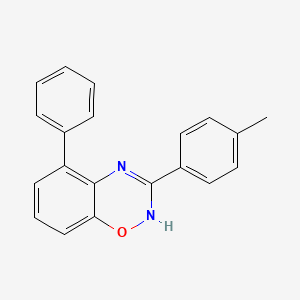
3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxadiazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired benzoxadiazine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions: 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl or methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted benzoxadiazine derivatives
科学的研究の応用
3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
- 3-(4-Methylphenyl)-2-phenyl-5-(thiophene-2-ylmethylidene)-2,5-dihydro-1,2,4-triazin-6(1H)-one
- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one
Comparison: Compared to similar compounds, 3-(4-Methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine stands out due to its unique structural features and diverse range of applications. Its combination of methyl and phenyl groups provides distinct chemical properties that can be leveraged in various fields, from medicinal chemistry to material science .
特性
CAS番号 |
54367-83-8 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-5-phenyl-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C20H16N2O/c1-14-10-12-16(13-11-14)20-21-19-17(15-6-3-2-4-7-15)8-5-9-18(19)23-22-20/h2-13H,1H3,(H,21,22) |
InChIキー |
VRKUIBIKBXLFSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3ON2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


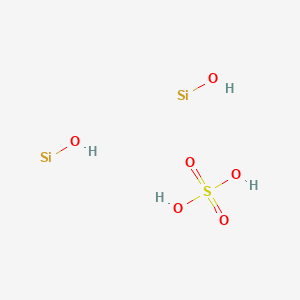
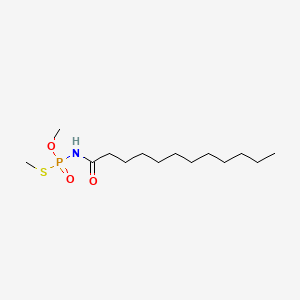


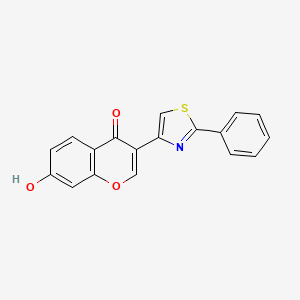
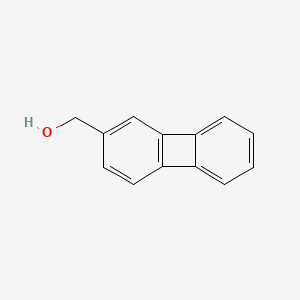
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
